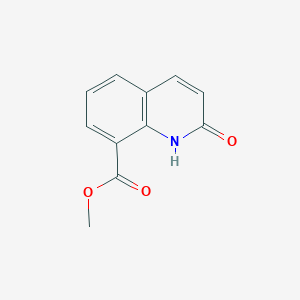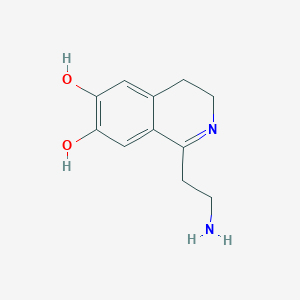
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is a compound of significant interest in the fields of chemistry and biology. This compound features a unique structure that includes an isoquinoline core with hydroxyl groups at the 6 and 7 positions and an aminoethyl side chain at the 1 position. Its structural complexity and functional groups make it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the isoquinoline core, followed by functionalization to introduce the hydroxyl groups and the aminoethyl side chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the isoquinoline core or the side chain.
Substitution: Functional groups on the isoquinoline ring or the aminoethyl side chain can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole: Shares the aminoethyl side chain but differs in the core structure.
2-(2-Aminoethylamino)ethanol: Similar side chain but different core structure.
N-(2-Aminoethyl)-1-aziridineethanamine: Similar side chain but different core structure.
Uniqueness: 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is unique due to its specific combination of functional groups and the isoquinoline core
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C11H14N2O2/c12-3-1-9-8-6-11(15)10(14)5-7(8)2-4-13-9/h5-6,14-15H,1-4,12H2 |
InChI Key |
GFVZIVKXTUEVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC(=C(C=C21)O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


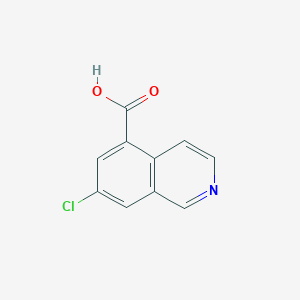
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
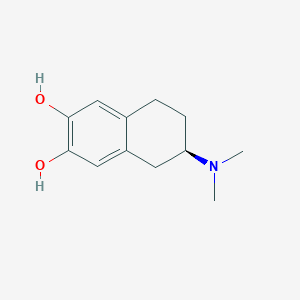

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
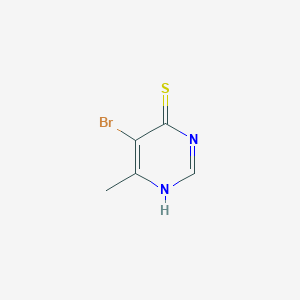

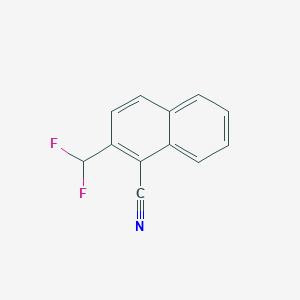
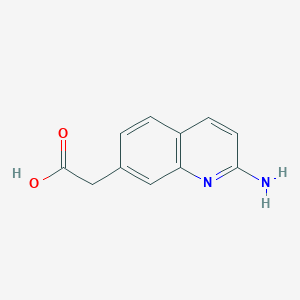

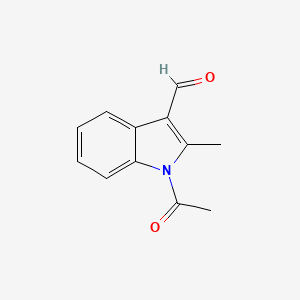
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)

